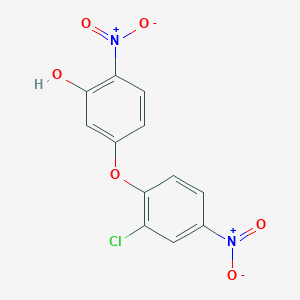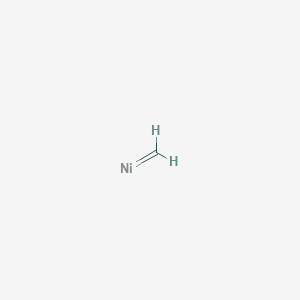
Methylidenenickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylidenenickel can be synthesized through various methods. One common approach involves the reaction of nickel complexes with diazo compounds. This reaction typically occurs under mild conditions and results in the formation of the nickel-carbene bond. Another method involves the use of nickel(0) complexes with alkyl halides, which can also yield this compound under appropriate conditions.
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the methods mentioned above can be adapted for industrial use. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methylidenenickel undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form nickel oxides.
Reduction: It can be reduced to form nickel metal.
Substitution: The carbene ligand can be substituted with other ligands, leading to the formation of different nickel complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas, and various ligands for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures to ensure the stability of the compound.
Major Products Formed
The major products formed from reactions involving this compound include nickel oxides, nickel metal, and various substituted nickel complexes. These products have diverse applications in catalysis, materials science, and other fields.
Wissenschaftliche Forschungsanwendungen
Methylidenenickel has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in enzyme mimetics and bioinorganic chemistry.
Medicine: While not widely used in medicine, its unique properties make it a candidate for drug development and diagnostic applications.
Industry: this compound is used in the production of advanced materials, including high-performance alloys and nanomaterials.
Wirkmechanismus
The mechanism of action of methylidenenickel involves its ability to form strong bonds with various substrates. The nickel-carbene bond is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a catalyst or reactive intermediate in chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to methylidenenickel include:
Nickelocene: A nickel compound with two cyclopentadienyl ligands.
Nickel carbonyl: A nickel compound with carbon monoxide ligands.
Nickel phosphine complexes: Nickel compounds with phosphine ligands.
Uniqueness
This compound is unique due to its nickel-carbene bond, which imparts distinct reactivity and stability compared to other nickel compounds. This uniqueness makes it particularly valuable in catalysis and materials science, where its properties can be leveraged to achieve specific chemical transformations and material characteristics.
Eigenschaften
CAS-Nummer |
60187-22-6 |
|---|---|
Molekularformel |
CH2Ni |
Molekulargewicht |
72.720 g/mol |
IUPAC-Name |
methylidenenickel |
InChI |
InChI=1S/CH2.Ni/h1H2; |
InChI-Schlüssel |
OWQHJMYFQUOKPI-UHFFFAOYSA-N |
Kanonische SMILES |
C=[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


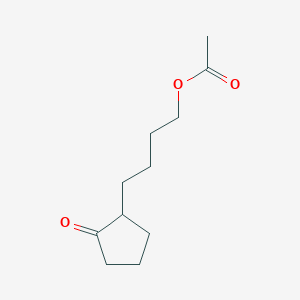
![2-[1-(Naphthalen-1-yl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603029.png)
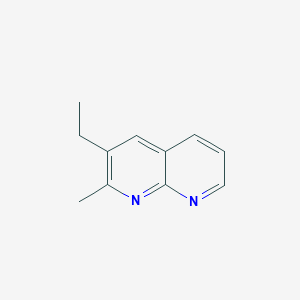
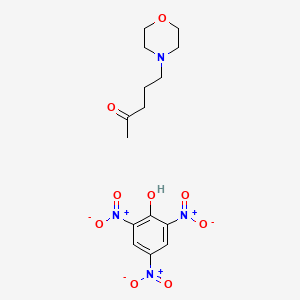

![N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine](/img/structure/B14603051.png)
![N-{4-Methoxy-3-[(2-methoxyethyl)amino]phenyl}acetamide](/img/structure/B14603064.png)
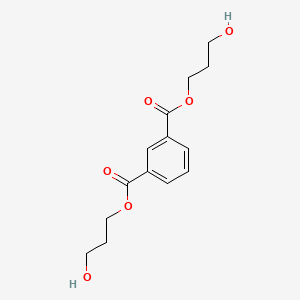

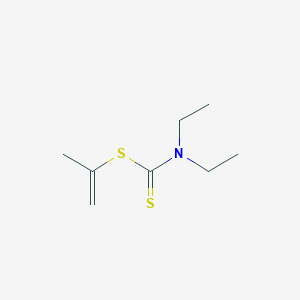
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene](/img/structure/B14603078.png)

![1-Oxo-2-[1-(2,4,6-trimethylphenyl)ethanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14603098.png)
